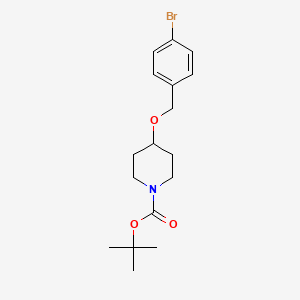

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

説明

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.29 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butyl carbamate group and a 4-(4-bromobenzyloxy) group. This compound is often used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the 4-(4-bromobenzyloxy) group: This step involves the reaction of the piperidine derivative with 4-bromobenzyl alcohol in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.

Reduction Reactions: Products include dehalogenated compounds and alcohols.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate as an antimicrobial agent. The compound exhibits activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.

Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The compound's structure allows for modifications that can enhance its antibacterial properties while minimizing cytotoxicity to human cells .

Central Nervous System (CNS) Research

Neurological Applications

The compound has been investigated for its effects on the central nervous system, particularly in models of anxiety and depression. Its structural features suggest potential interactions with neurotransmitter systems.

Case Study : In a preclinical model, this compound demonstrated anxiolytic effects, reducing anxiety-like behaviors in rodents. This finding supports its potential as a lead compound for developing new anxiolytic medications .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the bromination of benzyloxy derivatives and subsequent coupling reactions. Its derivatives are being explored for enhanced biological activity.

| Derivative | Activity | Notes |

|---|---|---|

| Compound A | Antibacterial | Improved potency against resistant strains |

| Compound B | Anxiolytic | Higher efficacy in behavioral models |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at the piperidine ring or the bromobenzene moiety can significantly alter its biological activity.

Example SAR Findings

作用機序

The mechanism of action of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical reactions, which allows it to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product being synthesized .

類似化合物との比較

tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a 4-(4-bromobenzyloxy) group.

tert-Butyl 4-(4-Bromophenyl)piperidine-1-carboxylate: Similar structure but with a 4-bromophenyl group instead of a 4-(4-bromobenzyloxy) group.

tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.

Uniqueness: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is unique due to the presence of the 4-(4-bromobenzyloxy) group, which provides specific reactivity and allows for the synthesis of a distinct set of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds .

生物活性

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (CAS No. 930111-10-7) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromobenzyloxy group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BrNO3. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 344.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter systems or other physiological processes.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with piperidine derivatives, including:

- Antimicrobial Activity : Some piperidine derivatives have shown significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Neuropharmacological Effects : Compounds similar to this compound have been noted for their effects on the central nervous system, including anxiolytic and antidepressant-like activities.

- Anticancer Potential : In silico studies have indicated that certain piperidine derivatives may interact with cancer-related targets, providing a basis for further investigation into their anticancer properties.

Case Studies and Research Findings

- In Silico Evaluation : A study utilizing the PASS online tool predicted that piperidine derivatives could affect multiple biological targets, including various enzymes and receptors linked to diseases such as cancer and neurodegenerative disorders . This highlights the potential versatility of this compound in pharmacological applications.

- Enzyme Inhibition Studies : Research focusing on related compounds has demonstrated that modifications in the piperidine structure can enhance inhibitory activity against specific enzymes like MenA from Mycobacterium tuberculosis, indicating a pathway for developing new antitubercular agents .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of similar compounds suggest that structural modifications can lead to improved bioavailability and efficacy, which could be relevant for optimizing this compound for therapeutic use .

Comparative Analysis

To understand how this compound compares with other piperidine derivatives, we can look at a few key compounds:

特性

IUPAC Name |

tert-butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSFDBSIEHXEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640461 | |

| Record name | tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-10-7 | |

| Record name | tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。